(5-Benzyloxolan-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(5-benzyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
WJGRLWUHRJWBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CC2=CC=CC=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzyloxolan 2 Yl Methanamine and Analogues
Strategies for Oxolane Ring Construction
The synthesis of the central tetrahydrofuran (B95107) scaffold, also known as an oxolane ring, is a foundational step. The substituents on this ring significantly influence the properties of the final compound.
Formation of Tetrahydrofuran Scaffolds Bearing Substituents
The construction of substituted tetrahydrofuran rings can be accomplished through a variety of synthetic methods, each offering distinct advantages in terms of stereocontrol and functional group tolerance.
One powerful strategy involves palladium-catalyzed carboetherification reactions. This method can be used to construct both fused-ring and attached-ring bis-tetrahydrofurans from starting materials like butadiene diepoxide. nih.gov The process involves the sequential reaction of unsaturated 1,2-diols with aryl or alkenyl bromides, forming both a C-O and a C-C bond in a single step with high diastereoselectivity (>20:1 dr). nih.gov This approach allows for the straightforward introduction of different substituents at the 2-position of each tetrahydrofuran ring. nih.gov
Another set of effective techniques includes intramolecular cyclizations. For instance, γ-hydroxy alkenes can react with aryl bromides in a palladium-catalyzed process to yield substituted tetrahydrofurans. organic-chemistry.org This reaction is believed to proceed through the intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Similarly, iron-catalyzed reductive cyclization of O-tethered 1,6-enynes provides another route to tetrahydrofuran derivatives. organic-chemistry.org
Lewis acid-mediated ring contractions of larger heterocycles, such as 4,5-dihydro-1,3-dioxepins, can also produce highly substituted tetrahydrofurans. nih.gov Furthermore, [3+2] cycloaddition reactions represent a convergent approach, creating multiple bonds and stereocenters in a single step. nih.govrsc.org For example, a DABCO-catalyzed domino reaction between specific butanoates and allenoates can furnish 2,3,5-substituted tetrahydrofurans. rsc.org
Photochemical methods also offer a unique pathway. A two-step approach involving a Paternò-Büchi reaction between benzaldehyde (B42025) and styrene (B11656) can first yield an oxetane (B1205548), which then undergoes a UV-light mediated ring expansion to form a tetra-substituted tetrahydrofuran. rsc.org This method provides a de novo synthesis of these scaffolds from simple starting materials. rsc.org
Table 1: Selected Methods for Substituted Tetrahydrofuran Synthesis
| Method | Starting Materials | Key Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Carboetherification | Unsaturated 1,2-diols, Aryl/Alkenyl Bromides | Pd₂(dba)₃, Dpe-Phos | Forms C-C and C-O bonds simultaneously | nih.gov |
| Intramolecular Hydroalkoxylation | γ-Hydroxy Alkenes | Pd catalyst | Stereoselective formation of substituted THFs | organic-chemistry.org |
| [3+2] Domino Reaction | 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates, Allenoates | DABCO | 2,3,5-substituted THFs | rsc.org |
| Photochemical Ring Expansion | Benzaldehyde, Styrene | UV light | Tetra-substituted THFs via an oxetane intermediate | rsc.org |
| Redox-Relay Heck Reaction | cis-Butene-1,4-diol | Ni-catalyst, Photoredox conditions | 3-Aryl Tetrahydrofurans | organic-chemistry.org |
Installation of the Benzyloxy Moiety
The introduction of the benzyloxy group is a critical step, often serving as a protecting group for a hydroxyl functionality during subsequent synthetic transformations.
Etherification Approaches
The formation of benzyl (B1604629) ethers can be achieved through several etherification protocols. The classic Williamson ether synthesis, which involves the deprotonation of an alcohol followed by reaction with a benzyl halide, is a common method. organic-chemistry.org For substrates sensitive to strongly basic conditions, milder reagents are required. orgsyn.org
A notable modern alternative is the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT). orgsyn.orgbeilstein-journals.org This reagent facilitates benzyl transfer under nearly neutral and mild thermal conditions, making it suitable for complex substrates with sensitive functional groups. orgsyn.orgbeilstein-journals.org The reaction proceeds by heating the alcohol in the presence of the BnOPT salt, often with an acid scavenger like magnesium oxide (MgO). orgsyn.orgresearchgate.net This method has proven effective for primary and secondary alcohols, providing good to excellent yields of the corresponding benzyl ethers. orgsyn.org An in-situ protocol has also been developed where the active reagent is generated by the N-methylation of 2-benzyloxypyridine with methyl triflate directly in the reaction mixture. beilstein-journals.org
Another approach involves the reductive etherification of carbonyl compounds. This can be accomplished using triethylsilane and alkoxytrimethylsilane catalyzed by iron(III) chloride, which yields the corresponding benzyl ethers of the reduced alcohols under mild conditions. organic-chemistry.org
Table 2: Comparison of Benzylation Methods
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide | Varies | Widely applicable, traditional method | organic-chemistry.org |
| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Alcohol, BnOPT, MgO | Mild heating (e.g., 85-90 °C) | Neutral conditions, good for sensitive substrates | orgsyn.orgbeilstein-journals.org |
| In-situ BnOPT Generation | Alcohol, 2-Benzyloxypyridine, MeOTf, MgO | 0 °C to 90 °C | Avoids isolation of the BnOPT reagent | beilstein-journals.org |
| Reductive Etherification | Carbonyl Compound, Triethylsilane, Alkoxytrimethylsilane | Iron(III) chloride catalyst | Mild, one-pot from carbonyls | organic-chemistry.org |
Introduction of the Methanamine Functionality
The final key structural element, the methanamine group, can be installed through several reliable synthetic routes, most notably from azide (B81097) intermediates or via direct reductive amination.
Amine Group Formation via Azide Intermediates
The conversion of an azide group to a primary amine is a common and efficient transformation. The Staudinger reaction, which involves the treatment of an azide with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane intermediate followed by hydrolysis, is a cornerstone method. thieme-connect.comcnrs.fr
For the specific synthesis of N-monomethylamines from azides, a one-pot procedure has been developed. thieme-connect.com In this method, the azide is first reacted with trimethylphosphine (B1194731) to generate the Staudinger iminophosphorane. This intermediate can then be treated via two distinct pathways:
Method A: Methylation with methyl iodide followed by hydrolysis with aqueous sodium hydroxide. thieme-connect.com
Method B: Reaction with paraformaldehyde followed by reduction with sodium borohydride. thieme-connect.com
Both protocols provide the desired N-monomethylamine in high yields. thieme-connect.com The synthesis of the initial azide can be achieved from a primary amine using reagents like imidazole-1-sulfonyl azide hydrochloride. organic-chemistry.org Alternatively, aryl azides can be formed from aryl halides through copper-catalyzed reactions, which can then be reduced to amines. researchgate.net
Reductive Amination Pathways
Reductive amination is a highly versatile and widely used method for C-N bond formation in pharmaceutical synthesis. nih.govsci-hub.ru This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. cnrs.frsci-hub.ru For instance, the reductive amination of ketones with benzylamine (B48309) has been studied using various catalysts and reducing agents. sci-hub.ruresearchgate.net
The direct synthesis of N-methylated tertiary amines can be achieved through a three-component coupling of a carbonyl compound, an amine, and methanol, which serves as the methylating agent. rsc.org For secondary amine synthesis, a one-pot reductive amination starting from an azide can be performed by generating a Staudinger ylide, which then reacts with an aldehyde in the presence of a reducing agent like sodium cyanoborohydride. cnrs.fr This highlights the convergence of the azide and reductive amination pathways.
Nucleophilic Substitution Reactions
A cornerstone in the synthesis of (5-Benzyloxolan-2-yl)methanamine involves nucleophilic substitution, a versatile and fundamental reaction class. This strategy typically entails the displacement of a suitable leaving group attached to the tetrahydrofuran core (or a precursor) by an amine-containing nucleophile.
A prevalent pathway begins with a γ-hydroxy alkene, which undergoes palladium-catalyzed carboalkoxylation or carbolactonization to form the tetrahydrofuran ring. organic-chemistry.org The resulting intermediate, often a lactone or ester, can be manipulated to introduce a leaving group, such as a tosylate or halide, at the C5-position. Subsequent reaction with an amine source, like sodium azide followed by reduction, or direct amination with ammonia (B1221849) or a protected amine, yields the target methanamine. The choice of nucleophile, solvent, and temperature are critical parameters that dictate the reaction's success and yield.
Another common approach involves the intramolecular O-alkylation of a tethered epoxide, promoted by reagents like LiClO₄, to form the tetrahydrofuran ring. nih.gov This can be followed by functional group interconversion to install the aminomethyl moiety. The table below illustrates representative nucleophilic substitution strategies for forming substituted tetrahydrofurans.
| Precursor Type | Reagent/Catalyst | Key Transformation | Product Type |
| γ-Hydroxy Alkenes | Pd-Catalyst, Aryl Bromide | Intramolecular carboalkoxylation | Substituted Tetrahydrofuran |
| 1,4- and 1,5-Diols | Cerium Ammonium (B1175870) Nitrate (CAN) | Oxidative cyclization | Tetrahydrofuran derivatives |
| N-Allenyl Carbamates | Au(I)-Catalyst | Intramolecular hydroamination | Cyclic Amines |
| γ-Hydroxy Allenes | Au(I)-Catalyst | Intramolecular hydroalkoxylation | Oxygen Heterocycles |
This table summarizes general nucleophilic substitution strategies for synthesizing tetrahydrofuran rings, which are precursors to the target compound.
Stereoselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of this compound, as the biological function is intrinsically linked to its specific chiral configuration. Various advanced strategies are employed to achieve high stereoselectivity.
Asymmetric catalysis stands out as an efficient and atom-economical method for establishing chirality. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed asymmetric hydrogenation is a powerful strategy, converting prochiral imines, including cyclic variants, into chiral amines with high enantioselectivity. acs.org For instance, iridium catalysts with chiral spiro phosphine-oxazoline (SIPHOX) ligands have been effective in the direct asymmetric hydrogenation of cyclic imines. acs.org Similarly, palladium-catalyzed cycloadditions of trimethylenemethane with ketones, using phosphoramidite (B1245037) ligands, can produce chiral tetrahydrofurans. nih.gov
Biocatalysis, using whole cells or isolated enzymes, also offers a green and highly selective alternative. rsc.orgresearchgate.net For example, imine reductases from Streptomyces species have been used for the asymmetric reduction of cyclic imines to produce chiral cyclic amines with high enantiomeric excess. rsc.orgnih.gov
The chiral auxiliary strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of substituted tetrahydrofurans, chiral auxiliaries like pseudoephedrine can be used. wikipedia.org An alternative approach involves using a chiral sulfoxide (B87167) auxiliary on a γ-hydroxyketone precursor. nih.gov Reduction of the in situ generated lactol from this precursor leads to the formation of 2,5-cis-disubstituted tetrahydrofurans with good diastereomeric ratios. nih.gov While highly effective, this method requires additional synthetic steps for attaching and removing the auxiliary. wikipedia.org
| Auxiliary Type | Precursor | Key Reaction | Stereochemical Outcome |
| Pseudoephedrine | Carboxylic Acid | Alkylation of enolate | syn to methyl, anti to hydroxyl |
| Chiral Sulfoxide | γ-Hydroxyketone | Reduction of lactol | 2,5-cis-disubstituted THF |
| (R)-BINOL | Glycine Derivatives | Alkylation | High diastereomeric excess |
This table provides examples of chiral auxiliaries and their application in asymmetric synthesis relevant to forming chiral building blocks. nih.govwikipedia.org
Enantioselective transformations create a chiral product from a prochiral starting material. A notable method is the catalytic asymmetric oxidative cyclization of 1,4-dienoates using permanganate (B83412) controlled by chiral quaternary ammonium salts, which provides direct access to trans-2,5-disubstituted tetrahydrofuran rings with high enantioselectivities. acs.orgacs.org Another powerful strategy is the palladium-catalyzed asymmetric cycloaddition of trimethylenemethane (TMM) with ketones, which can yield 2,2-disubstituted 4-methylenetetrahydrofurans in high yield and enantiomeric excess (up to 95% ee). nih.gov
Furthermore, a one-pot sequential process involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed to access 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities. chemistryviews.org
When a molecule has multiple stereocenters, diastereoselective synthesis is employed to control their relative orientation. For 2,5-disubstituted tetrahydrofurans, this means controlling the cis/trans geometry.
A highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans can be achieved by reacting acetylated γ-lactols (derived from (S)-glutamic acid) with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones, resulting in trans/cis ratios of 90:10 to 100:0. nih.gov The diastereoselectivity in many cyclization reactions is governed by minimizing steric strain in the transition state. For example, in rhodium-mediated C-H insertion reactions to form furanones, the orientation of the substrate within the catalyst's pocket dictates the stereochemical outcome. escholarship.org Similarly, Lewis acid-mediated ring contractions of dioxepin derivatives can yield different diastereomers of trisubstituted tetrahydrofurans depending on the specific Lewis acid used. nih.gov
Chemical Reactivity and Derivatization of 5 Benzyloxolan 2 Yl Methanamine
Reactions Involving the Amine Group
The primary amine group in (5-Benzyloxolan-2-yl)methanamine is a key site for nucleophilic reactions, allowing for the formation of a variety of nitrogen-containing derivatives.
Primary amines, such as the one present in this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. For instance, the reaction of a primary amine with an aldehyde or ketone is a common method for creating C=N double bonds. In a general sense, the reaction of an amine with a carbonyl compound, like benzaldehyde (B42025), can be carried out in a suitable solvent, and the yield of the resulting imine can be improved by removing the water produced during the process. google.com
A novel Schiff base of 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol has been synthesized by refluxing the corresponding amine and aldehyde in ethanol. google.com This indicates that similar conditions could be applicable for the synthesis of imine derivatives of this compound.
Table 1: Representative Conditions for Imine Formation
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |
| Primary Amine | Aldehyde/Ketone | Methanol or Ethanol | Reflux, Water Removal | Imine/Schiff Base |
The nucleophilic nature of the primary amine allows for facile acylation and sulfonylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides provides sulfonamides. These reactions are fundamental in organic synthesis for the protection of amines or to introduce new functional groups. For example, the acylation of an aminoethanone with a haloacetyl chloride has been demonstrated in an acetone-water solvent system with sodium acetate (B1210297) as the base. google.com The synthesis of (5-formylfuran-2-yl)methyl acetate through base-catalyzed acetylation with isopropenyl acetate highlights a selective acylation method. unive.it
Table 2: General Conditions for Acylation and Sulfonylation
| Reaction Type | Reagent | Base | Solvent | Product |
| Acylation | Acyl Chloride/Anhydride | Pyridine, Triethylamine, or NaOAc | Dichloromethane, Acetone/Water | Amide |
| Sulfonylation | Sulfonyl Chloride | Pyridine, Triethylamine | Dichloromethane | Sulfonamide |
The primary amine of this compound can be alkylated by reaction with alkyl halides. This reaction can proceed to give secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Control over the degree of alkylation can be challenging and often leads to a mixture of products. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, offers a more controlled method for the synthesis of secondary and tertiary amines. This method has been used for the synthesis of 5-nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile (B2689525) from the corresponding primary amine and a ketone or aldehyde derivative.
Transformations of the Benzyloxy Moiety
The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions.
The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation. rsc.org This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. acs.orgnih.gov The benzyl C-O bond is cleaved, yielding the free alcohol and toluene (B28343) as a byproduct. rsc.org This method is highly efficient and clean, with the catalyst being easily removable by filtration. nih.gov
Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. rsc.orgorganic-chemistry.org In this method, a hydrogen donor such as cyclohexene (B86901), formic acid, or ammonium formate (B1220265) is used in conjunction with the palladium catalyst. rsc.orgorganic-chemistry.org This technique is particularly useful when handling gaseous hydrogen is inconvenient or when other functional groups in the molecule are sensitive to standard hydrogenation conditions. organic-chemistry.org For instance, benzyloxycarbonyl and benzyl ester groups in peptides can be removed by transfer hydrogenation with cyclohexene and 10% palladium-carbon catalyst. rsc.org
The efficiency of Pd/C-catalyzed hydrogenative deprotection of N-benzyl groups can be enhanced by the combined use of niobic acid-on-carbon (Nb2O5/C), which acts as an acidic heterogeneous catalyst. acs.orgnih.gov
Table 3: Conditions for Benzyl Ether Deprotection
| Method | Catalyst | Hydrogen Source | Solvent | Product |
| Catalytic Hydrogenation | Pd/C, Raney Nickel | H₂ gas | Methanol, Ethanol | Alcohol |
| Catalytic Transfer Hydrogenation | Pd/C | Cyclohexene, Formic Acid | Ethanol, Methanol | Alcohol |
Role and Applications in Advanced Organic Synthesis
(5-Benzyloxolan-2-yl)methanamine as a Chiral Building Block
This compound is a chiral molecule, meaning it exists in non-superimposable mirror image forms called enantiomers. nih.gov This inherent chirality makes it a significant building block in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. The use of such chiral building blocks is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
While the structure of this compound suggests its potential as a chiral auxiliary or a starting material for the synthesis of more complex chiral molecules, detailed research findings on its specific applications in this context are not extensively documented in publicly available literature. The principle of using chiral building blocks involves transferring the stereochemical information from the starting material to the final product, thus controlling the three-dimensional arrangement of atoms in the target molecule.
Utilization in Multistep Synthetic Sequences
The incorporation of specific molecular fragments is a common strategy in the total synthesis of natural products and active pharmaceutical ingredients (APIs). rsc.orgbeilstein-journals.org These multistep sequences often involve the use of versatile intermediates that introduce key structural features into the final molecule. Given its structure, which combines a chiral tetrahydrofuran (B95107) ring, a primary amine, and a benzyl (B1604629) ether, this compound could theoretically serve as a valuable intermediate in the synthesis of complex targets.
However, a thorough review of scientific literature does not yield specific examples of multistep synthetic sequences where this compound is explicitly used as a key intermediate. General principles of multistep synthesis often rely on the strategic assembly of such building blocks to construct intricate molecular architectures. rsc.org
Ligand Design in Coordination Chemistry
The primary amine group in this compound makes it a potential candidate for derivatization into ligands for coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. nih.govrsc.orgresearchgate.net The properties and reactivity of the resulting metal complex are heavily influenced by the structure of the ligand.
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a common class of ligands in coordination chemistry. nih.govnih.gov It is conceivable that this compound could be converted into a variety of Schiff base ligands. These ligands could then be used to form complexes with various transition metals. The chirality of the parent amine could also be imparted to the ligand, making it suitable for applications in asymmetric catalysis, where chiral metal complexes are used to catalyze reactions that produce a chiral product with high enantioselectivity. Despite this potential, there is a lack of specific research detailing the design and synthesis of ligands derived from this compound and their corresponding metal complexes.
Reagent in Chemical Transformations
Beyond being a structural component, molecules can also act as reagents that actively participate in and facilitate chemical transformations. The amine functionality in this compound suggests its potential use as a basic catalyst or as a directing group in certain reactions.
In principle, the primary amine could function as an organocatalyst for reactions such as aldol (B89426) or Michael additions. Furthermore, the chiral nature of the compound could allow it to be used as a chiral resolving agent, a technique used to separate a racemic mixture into its constituent enantiomers. However, there is no specific information available in the scientific literature to confirm the use of this compound as a reagent in any particular chemical transformation. The catalytic activity of transition metal complexes is an active area of research, but this requires the initial formation of a ligand and complex as discussed in the previous section. syr.eduscirp.org
Computational and Theoretical Investigations of 5 Benzyloxolan 2 Yl Methanamine
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are instrumental in predicting the interaction of small molecules with biological targets. For (5-Benzyloxolan-2-yl)methanamine, a compound bearing structural resemblances to known bioactive agents, these studies can elucidate its potential as a therapeutic agent. Given its benzylamine (B48309) moiety, a common pharmacophore in monoamine oxidase (MAO) inhibitors, a plausible target for docking studies is human MAO-B, an enzyme implicated in neurodegenerative disorders such as Parkinson's disease.
Below is a hypothetical data table summarizing the results of such a docking study, based on findings for similar benzylamine derivatives.
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | Tyr435, Gln206, Cys172 |
| Hydrogen Bonds | 2 | Gln206, Tyr326 |
| Hydrophobic Interactions | 5 | Ile199, Leu171, Phe343 |
This table presents hypothetical data based on docking studies of structurally related benzylamine compounds with MAO-B.
Conformational Analysis
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers for interconversion between them. The key flexible bonds in this compound are the C-O bond of the benzyl (B1604629) ether and the bonds within the oxolane ring.
Theoretical studies on similar benzyl ethers have shown that the orientation of the benzyl group relative to the rest of the molecule is typically governed by a balance of steric and electronic effects, leading to distinct low-energy conformers, often referred to as gauche and anti. The oxolane ring itself can adopt various puckered conformations, such as the envelope and twist forms, to minimize ring strain. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a powerful tool to map the potential energy surface of the molecule and determine the relative energies of its conformers.
A representative conformational analysis would reveal the most stable conformers and the energy differences between them, as illustrated in the hypothetical data table below.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Gauche | ~60° | 0.0 |
| Anti | ~180° | 1.5 |
| Transition State | ~120° | 4.2 |
This table presents hypothetical data based on conformational analyses of structurally related benzyl ether compounds.
Reaction Mechanism Elucidation
Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing its production and for the design of related compounds. A common synthetic route to such amines is through reductive amination of a corresponding aldehyde or ketone.
Computational chemistry can provide a detailed picture of the reaction pathway, including the structures of intermediates and transition states. For the synthesis of this compound, a plausible mechanism involves the reaction of a suitable oxolane-carbaldehyde with ammonia (B1221849) to form an imine intermediate. This imine is then reduced to the final amine product. DFT calculations can be employed to model the energetics of each step of this process, identifying the rate-determining step and providing insights into the stereochemical outcome of the reaction. These theoretical investigations can help in selecting the optimal reagents and reaction conditions to achieve high yields and purity.
Electronic Structure Calculations
The electronic structure of a molecule dictates its reactivity and physical properties. Electronic structure calculations for this compound can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzyl group and the nitrogen atom of the amine, while the LUMO may be distributed over the aromatic ring.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is particularly useful for predicting how the molecule will interact with other molecules, including biological targets.
A summary of representative calculated electronic properties is presented in the table below.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.1 D |
This table presents hypothetical data based on electronic structure calculations of structurally related benzylamine and oxolane compounds.
Future Directions in 5 Benzyloxolan 2 Yl Methanamine Research
Development of Novel Synthetic Routes
The efficient construction of the (5-Benzyloxolan-2-yl)methanamine backbone is a primary area for future research. Current synthetic strategies for analogous 2,5-disubstituted tetrahydrofurans often rely on multi-step sequences. Future efforts should be directed towards more convergent and atom-economical approaches.
One promising avenue is the development of novel cascade reactions that can rapidly assemble the core structure from simple starting materials. For instance, a visible light-induced photocatalytic cascade involving a self-[2+2] photodimerization of benzoylacetones, followed by a De Mayo reaction, acetalization, and alkoxylation has been reported for the synthesis of polysubstituted tetrahydrofurans. Adapting such a strategy could offer a mild and efficient route to key intermediates.
Furthermore, leveraging bio-based starting materials is a critical direction. The synthesis of amines from biomass-derived furan compounds is a growing field. Investigating pathways from readily available sugars or lignocellulosic biomass to precursors of this compound would align with the principles of green chemistry. For example, 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF), a structurally related compound, can be synthesized from renewable resources and serves as a versatile precursor in drug synthesis. sugar-energy.comsugar-energy.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Cascade Reactions | Increased efficiency, reduced step-count, minimized waste. | Design of novel multi-reaction sequences initiated by light, heat, or catalysis. |
| Bio-based Synthesis | Utilization of renewable feedstocks, improved sustainability. | Development of efficient conversion pathways from biomass to key intermediates. |
| Convergent Approaches | Modular synthesis, allowing for rapid analogue generation. | Design of fragment coupling strategies to assemble the target molecule. |
Exploration of Advanced Catalytic Methods
The role of catalysis in the synthesis of complex molecules is paramount. For this compound, the exploration of advanced catalytic methods can offer significant improvements in terms of efficiency, selectivity, and environmental impact.
Metal-catalyzed reactions have shown great promise in the synthesis of substituted tetrahydrofurans. For instance, Pd(0)-catalyzed intramolecular oxy- and aminoalkynylation of nonactivated olefins provides access to tetrahydrofuran (B95107) and pyrrolidine heterocycles with high diastereoselectivity. Future work could explore the application of similar palladium-catalyzed methodologies for the cyclization step in the synthesis of this compound precursors. Other transition metals, such as rhodium and iridium, have also been employed in catalytic cyclization reactions to form the tetrahydrofuran ring.
In addition to metal catalysis, organocatalysis presents an attractive alternative, avoiding the use of potentially toxic and expensive metals. The use of chiral Brønsted acids or other organocatalysts to promote asymmetric cyclization reactions could be a fruitful area of investigation. Furthermore, biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, offers a green and efficient approach to key synthetic steps.
| Catalytic Approach | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | High efficiency and selectivity, broad functional group tolerance. | Development of novel catalysts (e.g., Pd, Rh, Ir) for cyclization and functionalization. |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Design of chiral organocatalysts for asymmetric synthesis of the tetrahydrofuran core. |
| Biocatalysis | High selectivity, mild reaction conditions, green methodology. | Identification and engineering of enzymes for key synthetic transformations. |
Investigation of Stereochemical Control
The this compound molecule possesses two stereocenters, leading to the possibility of four stereoisomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereochemical outcome is of utmost importance.
Future research should focus on asymmetric synthesis strategies to access enantiomerically pure forms of this compound. This can be achieved through various approaches, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For example, the use of chiral oxazolidin-2-ones has been shown to be effective in the stereoselective synthesis of 2,5-disubstituted tetrahydrofuran rings.
Another important aspect is the investigation of substrate-controlled and reagent-controlled stereoselective reactions. Understanding the factors that govern the diastereoselectivity of cyclization and functionalization reactions will be crucial for the rational design of synthetic routes that deliver the desired stereoisomer with high purity.
| Stereochemical Control Strategy | Potential Advantages | Key Research Focus |
| Chiral Pool Synthesis | Access to enantiopure products from readily available chiral starting materials. | Identification of suitable chiral precursors and development of efficient conversion pathways. |
| Asymmetric Catalysis | High enantioselectivity, catalytic turnover, broad substrate scope. | Design of new chiral catalysts for key stereodetermining steps. |
| Chiral Auxiliaries | Reliable stereochemical induction, well-established methodologies. | Development of easily attachable and removable chiral auxiliaries. |
Expansion of Synthetic Applications
The tetrahydrofuran moiety is a common substructure in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological activities including antitumor, antimicrobial, and antiviral properties. nih.gov This suggests that this compound and its derivatives could have significant potential in medicinal chemistry.
A key future direction is the use of this compound as a scaffold for the synthesis of novel bioactive compounds. The primary amine and the benzyl (B1604629) ether functionalities provide handles for further chemical modification, allowing for the generation of diverse libraries of analogues for biological screening. For instance, the aminomethyl group can be readily acylated, alkylated, or incorporated into larger heterocyclic systems.
Furthermore, the tetrahydrofuran ring can act as a bioisostere for other chemical groups in drug molecules. nih.govnih.gov Bioisosteric replacement is a powerful strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.netpatsnap.comufrj.br Investigating the use of the (5-benzyloxolan-2-yl)methylamine motif as a replacement for other structural units in known drugs could lead to the discovery of new therapeutic agents with improved properties. For example, substituted tetrahydrofurans have been investigated as COX-2 inhibitors. nih.gov
Beyond medicinal chemistry, substituted oxolanes have potential applications in materials science. For example, they can be used as monomers for the synthesis of novel polymers with unique properties. Exploring the polymerization of derivatives of this compound could lead to the development of new functional materials.
| Application Area | Potential Advantages | Key Research Focus |
| Medicinal Chemistry | Scaffold for novel drug discovery, potential for diverse biological activities. | Synthesis and biological evaluation of analogue libraries, investigation as a bioisostere. |
| Materials Science | Monomer for novel polymers, potential for unique material properties. | Development of polymerization methods and characterization of resulting materials. |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (5-Benzyloxolan-2-yl)methanamine, and how are they experimentally determined?
- Answer : Critical properties include molecular weight (C₁₃H₂₃NO₃, ~257.33 g/mol), solubility, melting point, and stability. Solubility can be determined via gravimetric analysis in solvents like water, ethanol, or DMSO under controlled temperatures (e.g., 25°C, 37°C) . Purity and structural confirmation require HPLC (≥95% purity), NMR (¹H/¹³C for functional groups), and mass spectrometry (MS for molecular ion peaks) . Stability studies under varying pH and temperature conditions (e.g., 4°C vs. room temperature) should follow ICH guidelines.
Q. What synthetic routes are viable for producing this compound?
- Answer : Common methods include:
- Reductive amination : Reacting 5-benzyloxolane-2-carbaldehyde with ammonia or methylamine under hydrogenation (H₂, Pd/C catalyst) .
- Ring-opening of tetrahydrofuran derivatives : Using benzyl-protected intermediates followed by deprotection and amine functionalization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How should researchers safely handle and store this compound?
- Answer : Follow GHS guidelines: store at 2–8°C in airtight, light-resistant containers. Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention . Waste disposal must comply with local regulations, using licensed hazardous waste contractors .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in neurotransmitter pathway studies?
- Answer : Modify substituents on the benzyl or oxolane rings to alter lipophilicity or hydrogen-bonding capacity. For example:
- Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl ring to improve receptor binding .
- Stereochemical optimization : Synthesize enantiomers (e.g., (2S,5R) vs. (2R,5S)) and test activity via in vitro assays (e.g., dopamine receptor binding studies) .
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with target proteins (e.g., GPCRs) .
Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?
- Answer : Discrepancies often arise from experimental conditions (e.g., solvent purity, temperature control). To address:
- Comparative analysis : Replicate experiments using standardized protocols (e.g., USP guidelines) across labs .
- Advanced techniques : Use differential scanning calorimetry (DSC) for precise melting point determination and dynamic vapor sorption (DVS) for hygroscopicity profiling .
- Statistical validation : Apply ANOVA to assess inter-lab variability .
Q. How does this compound interact with cellular membranes in pharmacokinetic studies?
- Answer : Assess membrane permeability via:
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Measure passive diffusion across lipid bilayers .
- Caco-2 cell monolayers : Quantify apical-to-basolateral transport to predict intestinal absorption .
- Lipophilicity optimization : Adjust logP values by modifying the benzyl group (e.g., adding polar substituents) to balance solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
